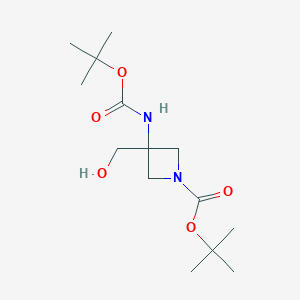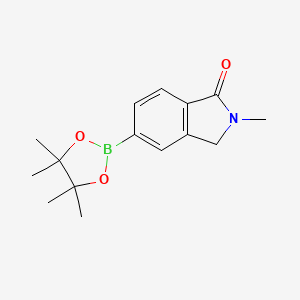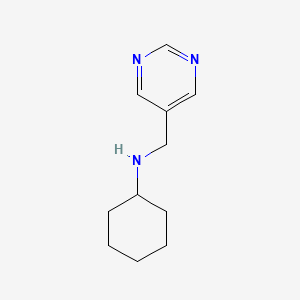
N-(pyrimidin-5-ylmethyl)cyclohexanamine
Descripción general
Descripción
“N-(pyrimidin-5-ylmethyl)cyclohexanamine” is a compound with the molecular formula C11H17N3 . It has garnered interest in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of “N-(pyrimidin-5-ylmethyl)cyclohexanamine” is 191.27 g/mol . The InChI code is 1S/C11H17N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h6-7,9,11,14H,1-5,8H2 .Physical And Chemical Properties Analysis
“N-(pyrimidin-5-ylmethyl)cyclohexanamine” has a molecular weight of 191.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodology
- N-(pyrimidin-5-ylmethyl)cyclohexanamine and related compounds have been a focus in the field of chemical synthesis. For example, Hao et al. (2009) demonstrated the microwave-assisted combinatorial synthesis of new 3-pyrimidin-5-ylpropanamides, including cyclohexanamine derivatives, highlighting a solvent-dependent chemoselective reaction. This process offers benefits like short synthetic routes and minimal environmental impact (Hao et al., 2009).
Medicinal Chemistry and Drug Design
- In the realm of medicinal chemistry, N-(pyrimidin-5-ylmethyl)cyclohexanamine derivatives have been explored for their receptor binding affinity. Wustrow et al. (1998) developed a series of compounds with affinity for dopamine and serotonin receptors, which have implications in the development of antipsychotic agents (Wustrow et al., 1998).
- Wang et al. (2004) investigated 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors. Their study included X-ray crystallography and biological activity analysis, highlighting the importance of these compounds in anticancer research (Wang et al., 2004).
Neurodegenerative Disease Research
- Research has also been conducted in the context of neurodegenerative diseases. Mohamed et al. (2011) developed N-(naphth-1-ylmethyl) and N-benzhydrylpyrimidin-4-amines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are crucial in Alzheimer’s disease treatment strategies (Mohamed et al., 2011).
Propiedades
IUPAC Name |
N-(pyrimidin-5-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h6-7,9,11,14H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWKUJJSHYHKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-5-ylmethyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



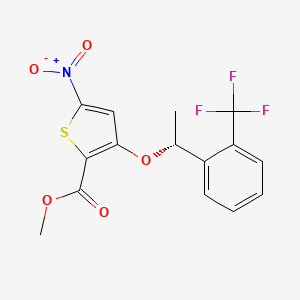
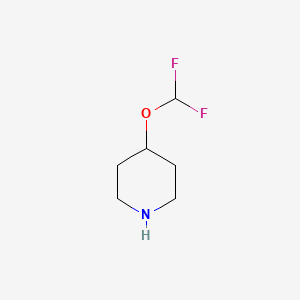
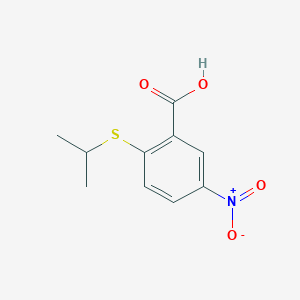
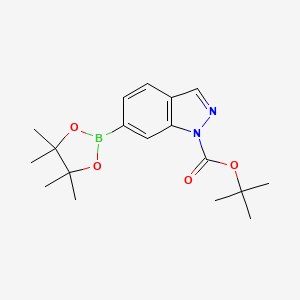
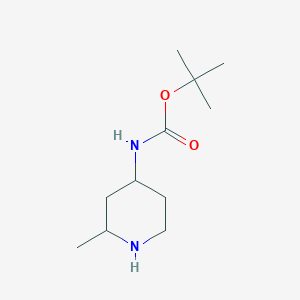
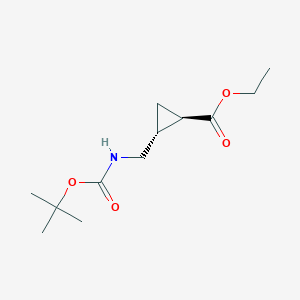
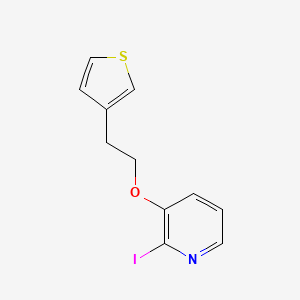
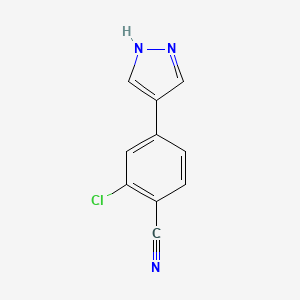

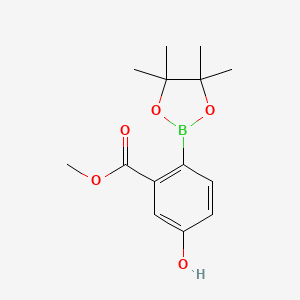
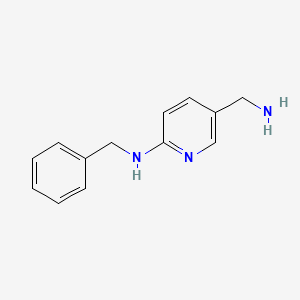
![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
